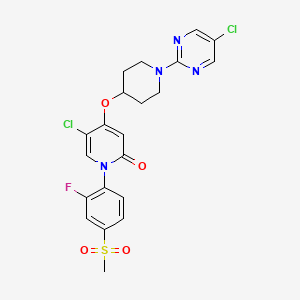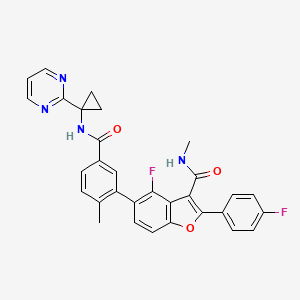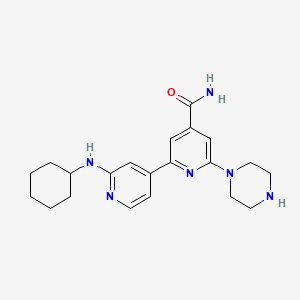
双吡啶基PKD抑制剂 (BPKDi)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双吡啶基蛋白激酶D抑制剂 (BPKDi) 是一种选择性抑制蛋白激酶D (PKD) 家族的抑制剂,该家族包括PKD1,PKD2和PKD3。 这些激酶是钙/钙调蛋白依赖性激酶超家族的一部分,在各种细胞过程中发挥着至关重要的作用,包括细胞增殖,分化和迁移 . BPKDi 由于其以高特异性和效力抑制PKD活性的能力,已显示出作为治疗剂的潜力 .
科学研究应用
BPKDi 在广泛的科学研究中都有应用,特别是在化学,生物学,医学和工业领域。 在化学领域,它被用作工具化合物来研究PKD在各种细胞过程中的作用 . 在生物学领域,BPKDi 用于研究PKD介导的信号通路背后的分子机制 . 在医学领域,BPKDi 已显示出作为治疗癌症,炎症和心脏肥大等疾病的治疗剂的希望 . 在工业领域,BPKDi 用于开发针对PKD的新药和治疗策略 .
作用机制
BPKDi 通过抑制PKD亚型的活性来发挥作用。 它与PKD的ATP结合位点结合,阻止下游靶标的磷酸化 . 这种抑制阻止了IIa类组蛋白脱乙酰酶的信号依赖性磷酸化和核输出,从而抑制心肌细胞的肥大 . BPKDi 的分子靶标包括PKD1,PKD2和PKD3,它们参与了与细胞生长,分化和存活相关的各种信号通路 .
生化分析
Biochemical Properties
BPKDi interacts with PKD isoforms, PKD1, PKD2, and PKD3, with IC50s of 1 nM, 9 nM, and 1 nM respectively . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .
Cellular Effects
BPKDi suppresses hypertrophy of cardiomyocytes by blocking signal-dependent phosphorylation and nuclear export of class IIa HDACs . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
BPKDi exerts its effects at the molecular level by inhibiting PKD, which in turn blocks the phosphorylation and nuclear export of class IIa HDACs . This leads to changes in gene expression and enzyme activity .
Metabolic Pathways
BPKDi is involved in the metabolic pathways of PKD. It interacts with PKD isoforms, influencing their activity and potentially affecting metabolic flux or metabolite levels .
准备方法
BPKDi 是通过高通量筛选和药物化学技术合成的 . 合成路线包括制备双吡啶基衍生物,然后在各种反应条件下进行反应以得到最终化合物。 BPKDi 的工业生产涉及优化这些合成路线以实现高收率和纯度 .
化学反应分析
BPKDi 经历几种类型的化学反应,包括磷酸化和核输出抑制。 它阻断了心肌细胞中IIa类组蛋白脱乙酰酶的信号依赖性磷酸化和核输出 . 这些反应中常用的试剂包括佛波酯 (PMA) 和其他蛋白激酶C活化剂 . 这些反应形成的主要产物是磷酸化蛋白和抑制的核输出 .
相似化合物的比较
与其他PKD抑制剂相比,BPKDi 在其对PKD亚型的选择性和效力方面是独一无二的。 类似的化合物包括CID755673,它是另一种PKD抑制剂,但选择性和效力较低 . BPKDi 具有改进的选择性谱,只抑制PKD亚型而不影响其他激酶 . 这使得BPKDi 成为研究PKD相关细胞过程和开发靶向疗法的宝贵工具。
属性
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDRALEEPGBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?
A1: BPKDi, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with BPKDi led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon BPKDi treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)

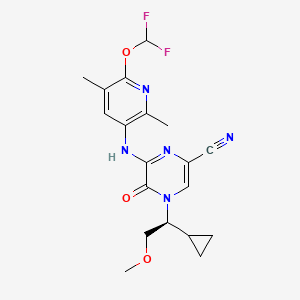
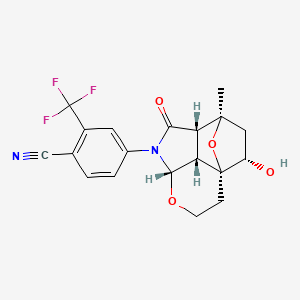
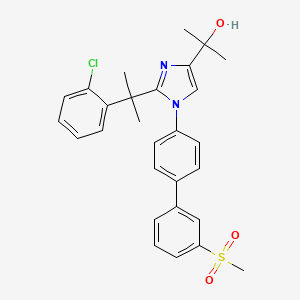
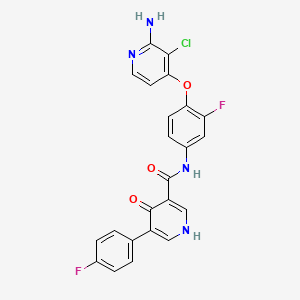
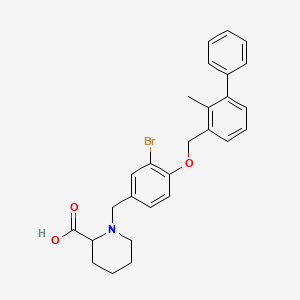
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)
